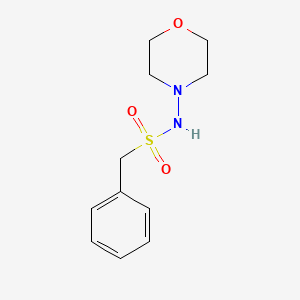![molecular formula C17H20N2OS B4287168 N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B4287168.png)
N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylthiourea
Overview
Description
N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylthiourea (EPTU) is a chemical compound that has been widely used in scientific research for its diverse applications. EPTU is a thiourea derivative that has been synthesized to study its mechanism of action and its effects on biochemical and physiological processes.
Scientific Research Applications
N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylthiourea has been widely used in scientific research to study its effects on various biological processes. It has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylthiourea has also been studied for its anti-inflammatory properties and its ability to inhibit the production of reactive oxygen species. Additionally, N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylthiourea has been used to study the role of thiourea derivatives in modulating the activity of enzymes such as tyrosinase and peroxidase.
Mechanism of Action
The mechanism of action of N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylthiourea is not fully understood, but it is believed to be due to its ability to interact with proteins and enzymes in the body. N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylthiourea has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, which may explain its potential use in skin whitening products. N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylthiourea has also been shown to inhibit the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
Biochemical and Physiological Effects
N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylthiourea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylthiourea has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. Additionally, N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylthiourea has been shown to have antioxidant properties, protecting cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylthiourea in lab experiments is its low toxicity, making it a safe compound to work with. Additionally, N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylthiourea is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylthiourea is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Future Directions
There are several future directions for research on N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylthiourea. One area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Additionally, N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylthiourea's anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further research is also needed to fully understand the mechanism of action of N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylthiourea and its effects on various biochemical and physiological processes.
properties
IUPAC Name |
1-[1-(4-ethoxyphenyl)ethyl]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-3-20-16-11-9-14(10-12-16)13(2)18-17(21)19-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXCLAJSOOHZHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Ethoxyphenyl)ethyl]-3-phenylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4287086.png)



![ethyl 4-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4287108.png)
![methyl 3-({[(3,5-dimethylphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4287112.png)
![N-(4-ethoxyphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea](/img/structure/B4287116.png)
![N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4287136.png)
![isopropyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4287138.png)


![N-[1-(3-methoxyphenyl)ethyl]-N'-1-naphthylthiourea](/img/structure/B4287165.png)
![N-(4-bromophenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4287170.png)
